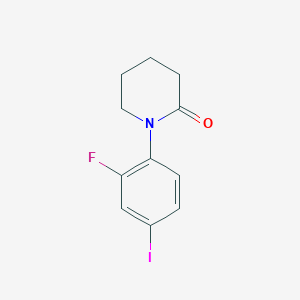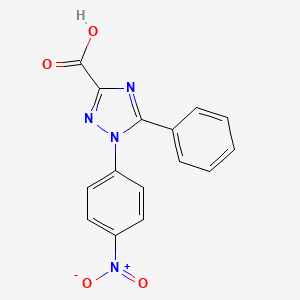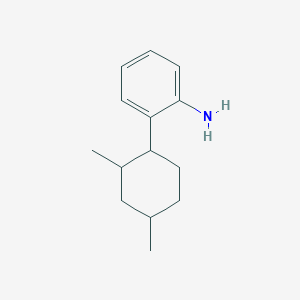
2-(1-Methyl-1H-imidazol-2-yl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-imidazol-2-yl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a sulfonyl chloride group attached to the ethane chain, which is further connected to a methyl-substituted imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1-Methyl-1H-imidazol-2-yl)ethanol with thionyl chloride (SOCl2). The reaction proceeds as follows:
Starting Material: 2-(1-Methyl-1H-imidazol-2-yl)ethanol
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: The reaction is carried out under anhydrous conditions, typically at room temperature or slightly elevated temperatures. The reaction mixture is stirred until the evolution of hydrogen chloride (HCl) gas ceases, indicating the completion of the reaction.
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-1H-imidazol-2-yl)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common for this specific compound.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group under mild conditions to form sulfonamides or sulfonate esters.
Hydrolysis: Water or aqueous bases can hydrolyze the sulfonyl chloride group to form sulfonic acids.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
2-(1-Methyl-1H-imidazol-2-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: A related compound with a hydroxyl group instead of a sulfonyl chloride group.
1-(2-Hydroxyethyl)imidazole: Another similar compound with a hydroxyl group attached to the ethane chain.
2-(2-Methyl-1H-imidazol-1-yl)ethanol: A methyl-substituted imidazole derivative with a hydroxyl group.
Uniqueness
2-(1-Methyl-1H-imidazol-2-yl)ethane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of sulfonamide and sulfonate ester derivatives. This makes it a valuable reagent in organic synthesis and various scientific research applications.
Propriétés
Formule moléculaire |
C6H9ClN2O2S |
|---|---|
Poids moléculaire |
208.67 g/mol |
Nom IUPAC |
2-(1-methylimidazol-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-9-4-3-8-6(9)2-5-12(7,10)11/h3-4H,2,5H2,1H3 |
Clé InChI |
DLMNSMODZMAMLG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13234004.png)

![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrobromide](/img/structure/B13234006.png)
![2-(([(Benzyloxy)carbonyl]amino)methyl)-2-ethylbutanoic acid](/img/structure/B13234013.png)

![3-[(4-Methoxyphenyl)sulfanyl]azetidine](/img/structure/B13234033.png)

![10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-amine](/img/structure/B13234069.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13234071.png)


![tert-Butyl N-{1-[(propan-2-yl)amino]butan-2-yl}carbamate](/img/structure/B13234087.png)


